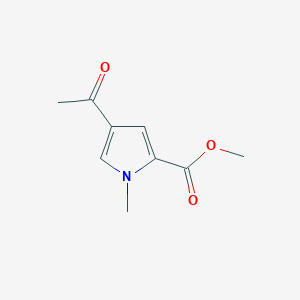

methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate

Übersicht

Beschreibung

Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of an acetyl group at the fourth position, a methyl group at the first position, and a carboxylate ester group at the second position of the pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of Functional Groups: The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The carboxylate ester group can be introduced through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Methylation: The methyl group at the first position can be introduced through methylation using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylates or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylates, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Wissenschaftliche Forschungsanwendungen

Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Materials Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors and conductive polymers.

Chemical Biology: It can be employed in the design and synthesis of molecular probes for studying biological processes.

Organic Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Wirkmechanismus

The mechanism of action of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The acetyl and carboxylate groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-acetyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the first position.

Ethyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate: Contains an ethyl ester group instead of a methyl ester group.

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: Contains a formyl group instead of an acetyl group.

Uniqueness

Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both acetyl and carboxylate ester groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Biologische Aktivität

Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate (C₉H₁₁NO₃) is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound features a unique structure characterized by an acetyl group at the 4-position and a carboxylate group at the 2-position of the pyrrole ring, which enhances its reactivity and potential therapeutic applications.

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Structure : The compound's structure allows for significant interaction with biological targets, making it a valuable candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity :

- Studies have shown that this compound possesses cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been linked to the activation of apoptotic pathways in cancer cells, which is critical for inducing cell death in malignancies .

- A comparative analysis of similar compounds revealed that this compound has a unique mechanism of action related to its structural features, allowing it to interfere with protein-protein interactions (PPIs) involved in cell cycle regulation .

-

Enzyme Inhibition :

- The compound is utilized in studies involving enzyme inhibitors and receptor ligands, contributing to the understanding of various biological pathways and mechanisms. Its ability to modulate enzyme activity makes it a candidate for drug development aimed at specific targets.

-

Potential Therapeutic Applications :

- Beyond its anticancer properties, there are indications of anti-inflammatory effects, although further research is required to substantiate these claims. The compound's interaction with biological molecules suggests broader implications for its use in medicinal chemistry.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, potentially leading to inhibitory effects on cancer cell proliferation. The acetyl group may form hydrogen bonds or covalent interactions with active sites, while the aromatic nature of the pyrrole ring allows for π-π stacking interactions with aromatic residues in proteins.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other pyrrole derivatives is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-pyrrolecarboxylate | C₇H₇NO₂ | Lacks acetyl group; simpler structure |

| Methyl 3-acetylpyrrole | C₈H₉NO₂ | Acetyl group at the 3-position |

| Methyl 4-cyano-1-methylpyrrole-2-carboxylate | C₈H₈N₂O₂ | Contains a cyano group instead of acetyl |

This compound's combination of an acetyl group and a carboxylate distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .

- Apoptosis Induction : Morphological analyses revealed that exposure to this compound led to characteristic changes associated with apoptosis, such as membrane blebbing and cell shrinkage . Fluorescence experiments confirmed the activation of apoptotic pathways through phosphatidylserine exposure on the cell surface.

Eigenschaften

IUPAC Name |

methyl 4-acetyl-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(11)7-4-8(9(12)13-3)10(2)5-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKGXMRDJTWJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377249 | |

| Record name | methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85795-19-3 | |

| Record name | methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.